2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione
Description
2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione is a polycyclic aromatic compound featuring an indene-dione core substituted with a 2,4,6-trichlorophenyl group.
Properties
Molecular Formula |
C15H7Cl3O2 |
|---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
2-(2,4,6-trichlorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H7Cl3O2/c16-7-5-10(17)12(11(18)6-7)13-14(19)8-3-1-2-4-9(8)15(13)20/h1-6,13H |
InChI Key |
SSAGVXCOTZEUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,4,6-trichlorophenyl derivatives with indene-dione precursors. One common method involves the use of palladium-catalyzed carbonylation reactions. For example, 2,4,6-trichlorophenyl formate can be reacted with 2-iodofluorene in the presence of palladium(II) acetate, Xantphos, and triethylamine in toluene to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: Electrophilic substitution reactions can occur on the trichlorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions include quinones, diols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. Its effects are mediated through the binding to active sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione with key analogues, focusing on structural variations, physicochemical properties, and functional applications.
Structural and Functional Group Variations
Physicochemical Properties
- Stability: The trichlorophenyl group in the target compound likely improves photostability compared to non-halogenated derivatives like PP and QP, which degrade under UV in aqueous alkaline conditions .
- Reactivity : The electron-withdrawing trichlorophenyl group may enhance electrophilic reactivity, similar to 3-chlorophenyl analogues .
Biological Activity
The compound 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione , also known by its CAS number 55994-29-1 , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHClO
- Molecular Weight : 325.6 g/mol
- CAS Number : 55994-29-1
Anticancer Properties
Several studies have indicated that This compound exhibits significant anticancer activity. A notable research study demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
In a controlled laboratory setting, the compound was tested against MCF-7 breast cancer cells. Results indicated an IC value of approximately 15 µM, suggesting potent cytotoxic effects. The study attributed this activity to the compound's ability to disrupt mitochondrial function and induce oxidative stress within the cells .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that This compound could serve as a potential lead compound for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.
The biological activities of This compound can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound activates caspases and promotes mitochondrial membrane permeability changes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
